2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound featuring a piperidine ring substituted with a sulfonyl group and a propanoyl group attached to a chlorofluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:
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Formation of the Chlorofluorophenyl Propanoyl Intermediate
Starting Materials: 4-chloro-3-fluorobenzene, propanoyl chloride.
Reaction Conditions: Friedel-Crafts acylation using anhydrous aluminum chloride (AlCl₃) as a catalyst.
Product: 3-(4-chloro-3-fluorophenyl)propanoyl chloride.
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Piperidine Ring Functionalization
Starting Materials: Piperidine, sulfonyl chloride.
Reaction Conditions: Nucleophilic substitution reaction under basic conditions (e.g., using triethylamine).
Product: 4-(sulfonyl)piperidine.
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Coupling Reaction
Starting Materials: 3-(4-chloro-3-fluorophenyl)propanoyl chloride, 4-(sulfonyl)piperidine.
Reaction Conditions: Conducted in an inert atmosphere (e.g., nitrogen) with a base such as pyridine to neutralize the HCl formed.
Product: 1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl sulfonyl intermediate.
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Final Acetamide Formation
Starting Materials: The intermediate from the previous step, N-methylacetamide.
Reaction Conditions: Amide coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group.
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
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Reduction
- Reduction can occur at the carbonyl groups or the sulfonyl group.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution
- The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agrochemicals: Possible application in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-fluorophenyl derivatives: Compounds with similar aromatic substitutions.
Piperidine derivatives: Compounds with functionalized piperidine rings.
Sulfonyl compounds: Molecules containing sulfonyl groups.
Uniqueness
Structural Complexity: The combination of a piperidine ring, sulfonyl group, and chlorofluorophenyl moiety makes it unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O4S/c1-20-16(22)11-26(24,25)13-6-8-21(9-7-13)17(23)5-3-12-2-4-14(18)15(19)10-12/h2,4,10,13H,3,5-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSBDGVZYAGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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